Glp-His-Pro-Gly-NH2

Description

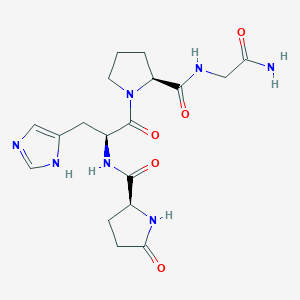

Structure

3D Structure

Properties

CAS No. |

41880-59-5 |

|---|---|

Molecular Formula |

C18H25N7O5 |

Molecular Weight |

419.4 g/mol |

IUPAC Name |

(2S)-N-[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |

InChI |

InChI=1S/C18H25N7O5/c19-14(26)8-21-17(29)13-2-1-5-25(13)18(30)12(6-10-7-20-9-22-10)24-16(28)11-3-4-15(27)23-11/h7,9,11-13H,1-6,8H2,(H2,19,26)(H,20,22)(H,21,29)(H,23,27)(H,24,28)/t11-,12-,13-/m0/s1 |

InChI Key |

MJJPQZWEVSBJPV-AVGNSLFASA-N |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CC2=CN=CN2)NC(=O)[C@@H]3CCC(=O)N3)C(=O)NCC(=O)N |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CC2=CN=CN2)NC(=O)C3CCC(=O)N3)C(=O)NCC(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of Glp-His-Pro-Gly-NH2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glp-His-Pro-Gly-NH2, also known as pGlu-His-Pro-Gly-NH2 or TRH-Gly, is a tetrapeptide of significant interest in endocrinology and neuroscience. It holds a dual role, functioning primarily as the immediate biosynthetic precursor to Thyrotropin-Releasing Hormone (TRH), one of the key regulators of the hypothalamic-pituitary-thyroid axis. The conversion of this compound to TRH is a critical step in neuroendocrine regulation.[1][2] Additionally, this peptide exhibits intrinsic biological activity, notably as an agonist that stimulates the release of gonadotropins, specifically Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[3][4]

This technical guide provides a comprehensive overview of the core physicochemical and biological properties of this compound, detailed experimental protocols for its synthesis and biological evaluation, and visual representations of its mechanism of action and related experimental workflows.

Physicochemical Properties

The fundamental chemical and physical properties of this compound are summarized below. These properties are essential for its handling, formulation, and analysis in a research setting.

| Property | Value | Source |

| IUPAC Name | (2S)-N-[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | PubChem |

| Synonyms | pGlu-His-Pro-Gly-NH2, TRH-Gly | MedChemExpress, etc. |

| CAS Number | 41880-59-5 | PubChem |

| Molecular Formula | C18H25N7O5 | PubChem |

| Molecular Weight | 419.44 g/mol | PubChem |

| Canonical SMILES | C1=C(NC=N1)CC(C(=O)N2CCCC2C(=O)NCC(=O)N)NC(=O)C3CCC(=O)N3 | PubChem |

| Hydrogen Bond Donors | 5 | PubChem (Computed) |

| Hydrogen Bond Acceptors | 7 | PubChem (Computed) |

| Rotatable Bonds | 6 | PubChem (Computed) |

| Topological Polar Surface Area | 179 Ų | PubChem (Computed) |

| XLogP3 | -3.1 | PubChem (Computed) |

Biological Activity and Mechanism of Action

Role as a TRH Precursor

This compound is the direct precursor in the biosynthesis of TRH (pGlu-His-Pro-NH2). In neurosecretory granules, the C-terminal glycine residue serves as the amide donor for the adjacent proline residue. This reaction is catalyzed by peptidylglycine alpha-amidating monooxygenase (PAM), a crucial enzyme in the maturation of many peptide hormones. This enzymatic conversion is a key post-translational modification that yields the biologically active TRH.[1][2]

Gonadotropin-Releasing Activity

Independent of its role as a TRH precursor, this compound has been shown to stimulate the release of gonadotropins. Its mechanism is believed to involve interaction with the Gonadotropin-Releasing Hormone (GnRH) receptor, a G-protein coupled receptor (GPCR) located on pituitary gonadotrope cells.[3][4][5]

Quantitative Biological Data

While detailed dose-response and binding affinity data are scarce in publicly available literature, early studies have quantified its gonadotropin-releasing effects in vitro.

| Assay Description | Concentration | Result | Source |

| Gonadotropin release from human foetal pituitary cultures | 6.6 µg/mL | Induces 85% release of Luteinizing Hormone (LH) | Groom GV, et al. 1973[3][4] |

| Gonadotropin release from human foetal pituitary cultures | 6.6 µg/mL | Induces 96% release of Follicle-Stimulating Hormone (FSH) | Groom GV, et al. 1973[3][4] |

Signaling Pathway

Upon binding to its target receptor (e.g., GnRH receptor), this compound is expected to activate the canonical Gq/11 signaling pathway. This cascade is fundamental for the release of LH and FSH from pituitary cells. The activation of the Gq/11 protein stimulates Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) stores from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). The subsequent increase in intracellular calcium and PKC activity leads to the fusion of hormone-containing secretory granules with the cell membrane, resulting in gonadotropin release.[5]

Experimental Protocols

Protocol for Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a representative Fmoc/tBu-based solid-phase synthesis for this compound on a Rink Amide resin, yielding a C-terminally amidated peptide.

1. Materials and Reagents:

-

Rink Amide MBHA resin (e.g., 0.5 mmol/g substitution)

-

Fmoc-protected amino acids: Fmoc-Gly-OH, Fmoc-Pro-OH, Fmoc-His(Trt)-OH

-

L-Pyroglutamic acid (pGlu)

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Activator base: DIPEA (N,N-Diisopropylethylamine)

-

Fmoc deprotection solution: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane), Methanol

-

Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H2O

-

Cold diethyl ether

2. Procedure:

-

Resin Swelling: Swell 100 mg of Rink Amide resin in DMF for 1 hour in a peptide synthesis vessel.

-

Fmoc Deprotection: Drain the DMF. Add 2 mL of 20% piperidine/DMF solution and agitate for 5 minutes. Drain and repeat for 15 minutes. Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

-

First Amino Acid Coupling (Fmoc-Gly-OH):

-

In a separate vial, dissolve Fmoc-Gly-OH (4 eq), HBTU (3.9 eq), and HOBt (4 eq) in DMF.

-

Add DIPEA (8 eq) and pre-activate for 2 minutes.

-

Add the activated amino acid solution to the resin. Agitate for 2 hours at room temperature.

-

Wash the resin as in step 2. Confirm coupling completion with a Kaiser test.

-

-

Chain Elongation (Cycles for Pro, His):

-

Repeat the Fmoc deprotection (Step 2) and coupling (Step 3) steps sequentially for Fmoc-Pro-OH and Fmoc-His(Trt)-OH.

-

-

N-terminal pGlu Coupling:

-

Perform a final Fmoc deprotection on the His residue.

-

Couple L-Pyroglutamic acid using the same activation method as in Step 3.

-

-

Final Wash: Wash the fully assembled peptide-resin with DMF (5x), DCM (5x), and Methanol (3x). Dry the resin under vacuum.

-

Cleavage and Deprotection:

-

Add 2 mL of cold cleavage cocktail to the resin.

-

Agitate for 2-3 hours at room temperature.

-

Filter the solution to separate the resin and collect the filtrate containing the peptide.

-

Precipitate the crude peptide by adding the filtrate to a 50 mL tube of cold diethyl ether.

-

Centrifuge, decant the ether, and wash the peptide pellet with cold ether twice.

-

Dry the crude peptide pellet under vacuum.

-

-

Purification and Characterization: Purify the crude peptide using reverse-phase HPLC. Confirm identity and purity via LC-MS and/or MALDI-TOF mass spectrometry.

Protocol for In Vitro Gonadotropin Release Assay

This protocol describes a general method for evaluating the ability of this compound to stimulate LH and FSH release from primary pituitary cells.

1. Materials and Reagents:

-

Primary pituitary cells (e.g., from adult male rats) or a suitable pituitary cell line (e.g., LβT2 cells).

-

Cell culture medium (e.g., DMEM) with 10% fetal bovine serum, antibiotics.

-

Assay buffer: Krebs-Ringer bicarbonate buffer (KRBH) supplemented with 0.1% BSA.

-

This compound peptide stock solution.

-

Positive control: GnRH (10 nM).

-

Negative control: Assay buffer.

-

Commercial Radioimmunoassay (RIA) or ELISA kits for rat LH and FSH.

-

Cell viability assay kit (e.g., MTT or LDH).

2. Procedure:

-

Cell Culture: Culture primary pituitary cells or cell line in 24-well plates until they reach ~80% confluency.

-

Pre-incubation: Gently wash the cells twice with assay buffer. Pre-incubate the cells in 0.5 mL of assay buffer for 1 hour at 37°C to establish a basal secretion rate.

-

Stimulation:

-

Remove the pre-incubation buffer.

-

Add 0.5 mL of assay buffer containing the desired concentrations of this compound (e.g., serial dilutions from 1 nM to 10 µM), positive control (GnRH), or negative control (buffer alone).

-

Incubate for 2-4 hours at 37°C.

-

-

Sample Collection: Carefully collect the supernatant (which contains the secreted hormones) from each well and transfer to labeled tubes. Centrifuge to remove any cell debris.

-

Hormone Quantification:

-

Quantify the concentration of LH and FSH in the collected supernatants using specific RIA or ELISA kits, following the manufacturer’s instructions.

-

Generate a standard curve for each hormone to calculate the concentrations in the samples.

-

-

Data Analysis:

-

Normalize the hormone release data to the total protein content or cell number in each well.

-

Express the results as fold-change over the basal release (negative control) or as a percentage of the maximal response induced by the positive control (GnRH).

-

Perform statistical analysis (e.g., ANOVA followed by post-hoc tests) to determine significance.

-

Conclusion

This compound is a multifunctional peptide that serves as the direct precursor to TRH and possesses independent gonadotropin-releasing activity. Its simple structure belies a complex role in neuroendocrine signaling. While its primary function is within the TRH biosynthesis pathway, its ability to stimulate LH and FSH release suggests a potential, albeit weaker, interaction with the GnRH receptor and its associated Gq/11 signaling cascade. Further research is required to fully elucidate its receptor binding kinetics, in vivo potency, and pharmacokinetic profile to better understand its physiological significance beyond its role as a prohormone. The protocols and data presented herein provide a foundational guide for researchers investigating this and other related neuroendocrine peptides.

References

The Tetrapeptide pGlu-His-Pro-Gly-NH2: A Technical Guide to its Discovery, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the tetrapeptide pGlu-His-Pro-Gly-NH2, a synthetic fragment of Luteinizing Hormone-Releasing Hormone (LH-RH). We delve into the historical context of its discovery, detailing the key experiments that first elucidated its biological activity. This document furnishes detailed experimental protocols for its synthesis via solid-phase peptide synthesis and outlines the methodologies used to assess its gonadotropin-releasing capabilities. Quantitative data on its biological activity are presented in structured tables for clarity. Furthermore, we explore its mechanism of action, including its interaction with the Gonadotropin-Releasing Hormone (GnRH) receptor and the subsequent intracellular signaling cascade, visualized through detailed diagrams. This guide serves as an in-depth resource for researchers and professionals in the fields of endocrinology, medicinal chemistry, and drug development.

Discovery and History

The discovery of pGlu-His-Pro-Gly-NH2 is intrinsically linked to the groundbreaking research on the structure and function of Luteinizing Hormone-Releasing Hormone (LH-RH), the key regulator of the reproductive axis. In the early 1970s, following the structural elucidation of LH-RH as the decapeptide pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2, scientific efforts were directed towards understanding the structure-activity relationships of this crucial hormone. A pivotal study by Groom, Groom, and Cooke in 1973, published in FEBS Letters, investigated the biological activity of various synthetic fragments of LH-RH.[1][2] This research was foundational in demonstrating that shorter peptide sequences derived from the native hormone could retain biological function.

Their work revealed that the tetrapeptide pGlu-His-Pro-Gly-NH2, corresponding to the N-terminal and C-terminal residues of LH-RH, was capable of stimulating the release of both luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from human fetal pituitary cultures.[1][2] This discovery was significant as it suggested that the entire decapeptide sequence of LH-RH was not strictly necessary for receptor activation and gonadotropin release, paving the way for the development of smaller, potentially more stable and selective synthetic analogs.

References

An In-depth Technical Guide on the Thyrotropin-Releasing Hormone Precursor Fragment: pGlu-His-Pro-Gly-NH₂

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thyrotropin-releasing hormone (TRH) precursor fragment, pGlu-His-Pro-Gly-NH₂. This tetrapeptide is an endogenously produced molecule resulting from the post-translational processing of the pro-TRH protein. While structurally related to TRH, emerging evidence suggests it may possess a distinct biological activity profile, particularly in the regulation of gonadotropin release. This document collates the current understanding of its biosynthesis, mechanism of action, and physiological effects. Detailed experimental protocols for its characterization and visualization of its signaling pathway and an experimental workflow are provided to facilitate further research and drug development efforts centered on this intriguing peptide.

Introduction

The processing of pro-hormones is a fundamental biological mechanism that generates a diverse array of bioactive peptides, often with functions distinct from the primary hormone. The precursor for thyrotropin-releasing hormone (pro-TRH) is a prime example of such a system, giving rise to TRH and several other peptide fragments. Among these is the C-terminally extended TRH-like peptide, pGlu-His-Pro-Gly-NH₂. This tetrapeptide has garnered interest for its potential role as a signaling molecule in its own right, separate from the canonical effects of TRH on the hypothalamic-pituitary-thyroid axis. Understanding the unique biological functions of pGlu-His-Pro-Gly-NH₂ could unveil novel therapeutic targets for endocrine and neurological disorders.

Biosynthesis and Structure

pGlu-His-Pro-Gly-NH₂ is derived from the post-translational processing of the 26-kDa pro-TRH protein.[1] The pro-TRH molecule contains five copies of the TRH progenitor sequence, Gln-His-Pro-Gly, each flanked by basic amino acid cleavage sites.[1][2][3] Through a series of enzymatic cleavages by prohormone convertases, such as PC1, the larger precursor is processed into smaller peptides, including TRH (pGlu-His-Pro-NH₂) and the tetrapeptide pGlu-His-Pro-Gly-NH₂.[1] The final structure of pGlu-His-Pro-Gly-NH₂ consists of a pyroglutamic acid at the N-terminus, followed by histidine, proline, and a C-terminal glycinamide.

Quantitative Data

The functional characterization of pGlu-His-Pro-Gly-NH₂ is an ongoing area of research. To date, quantitative data on its biological activity is limited. The following table summarizes the available information. Further studies are required to determine its binding affinity to various receptors and to establish a comprehensive dose-response profile for its physiological effects.

| Parameter | Value | Assay System | Reference |

| Luteinizing Hormone (LH) Release | 85% of maximal response | Human foetal pituitary cultures | [4] |

| Follicle-Stimulating Hormone (FSH) Release | 96% of maximal response | Human foetal pituitary cultures | [4] |

| Receptor Binding Affinity (Ki/IC₅₀) | Not yet determined | - | - |

| Potency (EC₅₀) | Not yet determined | - | - |

Table 1: Summary of Quantitative Biological Data for pGlu-His-Pro-Gly-NH₂.

Signaling Pathways

While the direct receptor target for pGlu-His-Pro-Gly-NH₂ has not been definitively identified, its structural similarity to TRH suggests a potential interaction with TRH receptors. TRH receptors are G-protein coupled receptors (GPCRs) that primarily signal through the Gαq/11 pathway. Activation of this pathway leads to the stimulation of phospholipase Cβ (PLCβ), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to the physiological response, such as hormone secretion.

Experimental Protocols

The following protocols are provided as a guide for the characterization of pGlu-His-Pro-Gly-NH₂. These are generalized methods that should be optimized for specific experimental conditions.

Receptor Binding Assay (Competitive Binding)

This protocol describes a competitive binding assay to determine the affinity of pGlu-His-Pro-Gly-NH₂ for a target receptor (e.g., TRH receptor).

Materials:

-

Cell membranes expressing the receptor of interest

-

Radiolabeled ligand (e.g., [³H]-TRH)

-

Unlabeled pGlu-His-Pro-Gly-NH₂

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA)

-

96-well microplates

-

Glass fiber filters

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Prepare a series of dilutions of unlabeled pGlu-His-Pro-Gly-NH₂ in assay buffer.

-

In a 96-well microplate, add in the following order:

-

Assay buffer

-

Dilutions of unlabeled pGlu-His-Pro-Gly-NH₂ or vehicle (for total binding)

-

A saturating concentration of a non-specific ligand (for non-specific binding)

-

Radiolabeled ligand at a concentration near its Kd.

-

Cell membranes.

-

-

Incubate the plate at a specified temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the concentration of pGlu-His-Pro-Gly-NH₂.

-

Determine the IC₅₀ value (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radiolabeled ligand) using non-linear regression analysis.

-

Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

In Vitro Pituitary Hormone Secretion Assay

This protocol is designed to assess the effect of pGlu-His-Pro-Gly-NH₂ on the secretion of pituitary hormones (e.g., LH, FSH) from primary pituitary cell cultures.

Materials:

-

Primary pituitary cells

-

Cell culture medium (e.g., DMEM supplemented with serum and antibiotics)

-

pGlu-His-Pro-Gly-NH₂

-

Positive control (e.g., GnRH for gonadotropin release)

-

24-well cell culture plates

-

Enzyme-linked immunosorbent assay (ELISA) kits for the hormones of interest

Procedure:

-

Isolate primary pituitary cells from appropriate animal models and seed them in 24-well plates.

-

Allow the cells to adhere and recover for a specified period (e.g., 48-72 hours).

-

Wash the cells with serum-free medium.

-

Pre-incubate the cells in serum-free medium for a short period (e.g., 1 hour).

-

Replace the medium with fresh serum-free medium containing various concentrations of pGlu-His-Pro-Gly-NH₂, a positive control, or vehicle.

-

Incubate for a defined period (e.g., 4 hours) at 37°C in a humidified incubator with 5% CO₂.

-

Collect the cell culture supernatant.

-

Measure the concentration of the secreted hormones in the supernatant using specific ELISA kits according to the manufacturer's instructions.

-

Normalize the hormone secretion to the total protein content or cell number in each well.

-

Analyze the data to determine the dose-response relationship of pGlu-His-Pro-Gly-NH₂ on hormone secretion and calculate the EC₅₀ value (the concentration that elicits 50% of the maximal response).

Experimental Workflow

The following diagram outlines a logical workflow for the initial investigation and characterization of a novel peptide such as pGlu-His-Pro-Gly-NH₂.

Conclusion and Future Directions

pGlu-His-Pro-Gly-NH₂ represents a potentially important, yet understudied, product of pro-TRH processing. The preliminary evidence of its ability to stimulate gonadotropin release highlights the need for a more thorough investigation into its biological role. Future research should focus on definitively identifying its receptor(s), elucidating the full spectrum of its physiological effects, and exploring its therapeutic potential. The protocols and workflows outlined in this guide provide a framework for researchers to systematically unravel the functions of this intriguing TRH-like peptide. A deeper understanding of pGlu-His-Pro-Gly-NH₂ could open new avenues for the development of novel therapeutics for a range of endocrine and related disorders.

References

- 1. High concentrations of p-Glu-His-Pro-NH2 (thyrotropin-releasing hormone) occur in rat prostate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biochemical and physiological insights into TRH receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Antagonist pGlu-βGlu-Pro-NH2 Binds to an Allosteric Site of the Thyrotropin-Releasing Hormone Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide on the Core Mechanism of Action of Glp-His-Pro-Gly-NH2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mechanism of action of the tetrapeptide Glp-His-Pro-Gly-NH2. This peptide is a fragment of the native Gonadotropin-Releasing Hormone (GnRH) and has been shown to elicit biological activity by stimulating the release of gonadotropins. This document synthesizes available data on its activity, presumed mechanism of action based on GnRH signaling, and detailed experimental protocols for its further investigation.

Core Mechanism of Action: Stimulation of Gonadotropin Release

This compound, representing the N-terminal sequence 1-4 of GnRH, acts as an agonist at the Gonadotropin-Releasing Hormone Receptor (GnRH-R). The primary and most well-documented action of this peptide is the stimulation of the synthesis and secretion of the gonadotropins, Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH), from the anterior pituitary gland.[1]

Receptor Binding and Activation

The GnRH-R is a member of the G-protein coupled receptor (GPCR) superfamily.[2][3] The binding of GnRH or its agonists, including fragments like this compound, to the GnRH-R induces a conformational change in the receptor. This change facilitates the coupling and activation of intracellular heterotrimeric G-proteins.[4][5] Structure-activity relationship studies of GnRH have established that the N-terminal residues, pGlu¹-His²-Trp³, are crucial for receptor activation, while the C-terminal residues are primarily involved in high-affinity binding.[2][4][6] As this compound comprises the initial N-terminal sequence, it retains the ability to activate the receptor, albeit likely with a lower binding affinity compared to the full decapeptide.

Downstream Signaling Pathways

Upon activation, the GnRH-R primarily couples to the Gαq/11 subunit, initiating a well-characterized signaling cascade.[7] There is also evidence for GnRH-R coupling to Gαs, leading to the activation of an alternative signaling pathway.[8]

Gαq/11-Mediated Pathway (Primary Pathway):

-

Phospholipase C (PLC) Activation: The activated Gαq/11 subunit stimulates the membrane-bound enzyme Phospholipase Cβ (PLCβ).[7]

-

Second Messenger Production: PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7]

-

Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to its receptor (IP3R) on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.[3] This initial release is often followed by an influx of extracellular Ca²⁺ through voltage-gated calcium channels.

-

Protein Kinase C (PKC) Activation: DAG, along with the elevated intracellular Ca²⁺, activates Protein Kinase C (PKC).

-

MAPK Cascade Activation: PKC activation leads to the stimulation of the mitogen-activated protein kinase (MAPK) cascade, including the Extracellular signal-Regulated Kinase (ERK).[3]

-

Gonadotropin Synthesis and Secretion: The culmination of these signaling events, particularly the rise in intracellular calcium, is the primary trigger for the exocytosis of vesicles containing LH and FSH. The activation of downstream kinases also leads to increased transcription of the gonadotropin subunit genes (αGSU, LHβ, and FSHβ).[9]

Gαs-Mediated Pathway (Secondary Pathway):

-

Adenylyl Cyclase (AC) Activation: The GnRH-R can also couple to Gαs, which activates adenylyl cyclase.[8]

-

cAMP Production: Activated adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[10][11]

-

Protein Kinase A (PKA) Activation: cAMP binds to and activates Protein Kinase A (PKA).

-

Transcriptional Regulation: PKA can then phosphorylate transcription factors, such as CREB (cAMP response element-binding protein), which can influence the transcription of gonadotropin subunit genes.[9]

The differential activation of these pathways can be influenced by the pulsatile nature of GnRH stimulation.[11] It is plausible that a fragment like this compound may exhibit biased agonism, preferentially activating one pathway over the other, although this has not been experimentally confirmed.

Quantitative Data

The available quantitative data for the biological activity of this compound is limited. The most specific data comes from in vitro studies on human fetal pituitary cultures.

| Peptide | Concentration | LH Release (% of total) | FSH Release (% of total) | Experimental System | Reference |

| This compound | 6.6 µg/mL | 85% | 96% | Human Fetal Pituitary Cultures | Groom GV, et al. (1973) [cited in 2] |

Note: Binding affinity data (Kd, Ki, IC50) for this compound are not currently available in the public domain.

Signaling Pathway and Experimental Workflow Diagrams

Caption: Gαq/11-mediated signaling pathway of GnRH receptor activation.

Caption: Gαs-mediated signaling pathway of GnRH receptor activation.

Caption: Workflow for a competitive radioligand binding assay.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay for GnRH Receptor

Objective: To determine the binding affinity (Ki) of this compound for the human GnRH receptor.

Materials:

-

HEK293 cells stably expressing the human GnRH receptor (hGnRH-R).

-

Radiolabeled GnRH agonist (e.g., [¹²⁵I]-Buserelin or [¹²⁵I]-Triptorelin).

-

Unlabeled this compound.

-

Unlabeled GnRH (for determining non-specific binding).

-

Binding Buffer: 25 mM HEPES, 1 mM CaCl₂, 10 mM MgCl₂, 0.5% BSA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/C).

-

Polyethylenimine (PEI), 0.5% solution.

-

Scintillation fluid.

-

Gamma counter.

Methodology:

-

Membrane Preparation:

-

Culture HEK293-hGnRH-R cells to confluence.

-

Harvest cells and homogenize in a hypotonic buffer (e.g., 10 mM Tris-HCl, pH 7.4 with protease inhibitors).

-

Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Resuspend the membrane pellet in Binding Buffer and determine the protein concentration (e.g., using a Bradford assay). Store aliquots at -80°C.

-

-

Assay Setup:

-

Pre-soak glass fiber filters in 0.5% PEI for at least 1 hour at 4°C to reduce non-specific binding.

-

Set up assay tubes in triplicate for total binding, non-specific binding, and competitor concentrations.

-

For total binding , add 50 µL of radiolabeled GnRH agonist (at a concentration near its Kd, e.g., 0.1-0.5 nM), 50 µL of Binding Buffer, and 100 µL of membrane preparation (containing 10-50 µg of protein).

-

For non-specific binding , add 50 µL of radiolabeled GnRH agonist, 50 µL of a high concentration of unlabeled GnRH (e.g., 1 µM), and 100 µL of membrane preparation.

-

For competition binding , add 50 µL of radiolabeled GnRH agonist, 50 µL of varying concentrations of this compound (e.g., from 10⁻¹² M to 10⁻⁵ M), and 100 µL of membrane preparation.

-

-

Incubation:

-

Incubate the tubes at 4°C for 2-4 hours to allow the binding to reach equilibrium.

-

-

Separation and Counting:

-

Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters.

-

Wash the filters rapidly with 3-4 aliquots of ice-cold Wash Buffer to remove unbound radioligand.

-

Place the filters in counting vials and measure the radioactivity using a gamma counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor (this compound) concentration.

-

Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding).

-

Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol 2: In Vitro Gonadotropin Release from Pituitary Cell Cultures

Objective: To quantify the LH and FSH releasing activity of this compound.

Materials:

-

Primary pituitary cells from rats or a gonadotrope cell line (e.g., LβT2 cells).

-

Cell culture medium (e.g., DMEM with 10% fetal bovine serum, antibiotics).

-

Serum-free medium for stimulation experiments.

-

This compound.

-

GnRH (as a positive control).

-

96-well cell culture plates.

-

LH and FSH ELISA kits or radioimmunoassay (RIA) kits.

Methodology:

-

Cell Culture:

-

If using primary cells, disperse anterior pituitaries from rats using enzymatic digestion (e.g., trypsin, collagenase).

-

Seed the pituitary cells or LβT2 cells in 96-well plates at a density of approximately 2 x 10⁵ cells/well.

-

Culture for 48-72 hours to allow for cell attachment and recovery.

-

-

Stimulation:

-

Wash the cells twice with serum-free medium.

-

Pre-incubate the cells in serum-free medium for 1-2 hours.

-

Prepare solutions of this compound and GnRH at various concentrations in serum-free medium.

-

Remove the pre-incubation medium and add 200 µL of the peptide solutions (or vehicle control) to the respective wells.

-

Incubate for a defined period (e.g., 4 hours) at 37°C in a CO₂ incubator.

-

-

Sample Collection and Analysis:

-

After incubation, carefully collect the supernatant (culture medium) from each well.

-

Centrifuge the collected medium to pellet any detached cells.

-

Measure the concentration of LH and FSH in the supernatant using specific and validated ELISA or RIA kits, following the manufacturer's instructions.

-

-

Data Analysis:

-

Construct dose-response curves by plotting the concentration of LH or FSH released against the logarithm of the this compound concentration.

-

Determine the EC50 value (the concentration that produces 50% of the maximal response).

-

Express the gonadotropin release as a percentage of the maximal release induced by a saturating concentration of native GnRH.

-

Protocol 3: Intracellular Calcium Mobilization Assay

Objective: To determine if this compound induces intracellular calcium mobilization via the GnRH receptor.

Materials:

-

HEK293 cells stably expressing the hGnRH-R.

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Pluronic F-127.

-

Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium, buffered with HEPES.

-

This compound.

-

GnRH or ATP (as positive controls).

-

Ionomycin (for maximal calcium response).

-

EGTA (for chelating extracellular calcium).

-

Fluorescence plate reader with automated injectors or fluorescence microscope with imaging system.

Methodology:

-

Cell Plating:

-

Seed HEK293-hGnRH-R cells onto black-walled, clear-bottom 96-well plates and grow to 80-90% confluence.

-

-

Dye Loading:

-

Prepare a loading buffer containing 2-5 µM Fura-2 AM or Fluo-4 AM and 0.02% Pluronic F-127 in HBSS.

-

Wash the cells once with HBSS.

-

Add 100 µL of the loading buffer to each well and incubate for 45-60 minutes at 37°C in the dark.

-

Wash the cells twice with HBSS to remove extracellular dye.

-

Add 100 µL of HBSS to each well and allow the cells to de-esterify the dye for 30 minutes at room temperature.

-

-

Fluorescence Measurement:

-

Place the plate in a fluorescence plate reader capable of kinetic reads.

-

Set the excitation and emission wavelengths appropriate for the dye (e.g., Ex: 485 nm, Em: 525 nm for Fluo-4; ratiometric Ex: 340/380 nm, Em: 510 nm for Fura-2).

-

Establish a stable baseline fluorescence reading for 1-2 minutes.

-

Using an automated injector, add a solution of this compound to achieve the desired final concentration.

-

Continue to record the fluorescence intensity for several minutes to capture the calcium transient.

-

At the end of the experiment, add ionomycin to obtain the maximal fluorescence signal (Fmax), followed by EGTA/Tris-HCl to quench the signal and obtain the minimal fluorescence (Fmin) for calibration purposes if absolute calcium concentrations are to be calculated.

-

-

Data Analysis:

-

The change in intracellular calcium is typically expressed as a ratio of fluorescence intensities (F/F₀), where F is the fluorescence at a given time point and F₀ is the baseline fluorescence. For ratiometric dyes like Fura-2, the ratio of emissions at the two excitation wavelengths is used.

-

Plot the fluorescence ratio or intensity over time to visualize the calcium transient.

-

Construct dose-response curves by plotting the peak fluorescence response against the logarithm of the this compound concentration to determine the EC50.

-

References

- 1. The relationship between pulsatile GnRH secretion and cAMP production in immortalized GnRH neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Molecular Mechanisms of Gonadotropin-Releasing Hormone Signaling: Integrating Cyclic Nucleotides into the Network - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Gonadotropin-Releasing Hormone (GnRH) Receptor Structure and GnRH Binding [frontiersin.org]

- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Deletion of Gαq/11 or Gαs Proteins in Gonadotropes Differentially Affects Gonadotropin Production and Secretion in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Involvement of both G(q/11) and G(s) proteins in gonadotropin-releasing hormone receptor-mediated signaling in L beta T2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure-activity studies on the N-terminal region of growth hormone releasing factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In vitro LH release and cAMP accumulation induced by synthetic GnRH derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Decoding high Gonadotropin-releasing hormone pulsatility: a role for GnRH receptor coupling to the cAMP pathway? - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Biological Function of pGlu-His-Pro-Gly-NH2

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological functions of the tetrapeptide pGlu-His-Pro-Gly-NH2. As a fragment of the larger gonadotropin-releasing hormone (GnRH), this peptide plays a significant role in the endocrine system, primarily through its stimulatory effects on gonadotropin release. This document details its mechanism of action, associated signaling pathways, quantitative physiological effects, and detailed experimental protocols for its study. The information presented is intended to serve as a valuable resource for researchers, scientists, and professionals involved in endocrinology, reproductive biology, and drug development.

Introduction

pGlu-His-Pro-Gly-NH2, also known as Glp-His-Pro-Gly-NH2, is a biologically active tetrapeptide.[1][2][3] It is a fragment of the N-terminal sequence of luteinizing hormone-releasing hormone (LHRH), also known as gonadotropin-releasing hormone (GnRH), a decapeptide with the sequence pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2.[4][5][6][7] The primary and most well-documented biological function of pGlu-His-Pro-Gly-NH2 is its ability to stimulate the release of the gonadotropins, luteinizing hormone (LH) and follicle-stimulating hormone (FSH), from the anterior pituitary gland.[1][2][3] This activity positions it as a molecule of interest for understanding the structure-activity relationships of GnRH and for the potential development of novel therapeutics targeting the hypothalamic-pituitary-gonadal axis.

Mechanism of Action and Signaling Pathways

pGlu-His-Pro-Gly-NH2 exerts its biological effects by interacting with the gonadotropin-releasing hormone receptor (GnRH-R), a member of the G protein-coupled receptor (GPCR) superfamily.[3] The binding of pGlu-His-Pro-Gly-NH2 to the GnRH-R initiates a cascade of intracellular signaling events that ultimately lead to the synthesis and secretion of LH and FSH. The signaling pathways activated by the GnRH receptor are complex and involve the coupling to multiple G proteins, primarily Gq/11 and to a lesser extent, Gs.[8][9][10][11]

Gq/11-Mediated Pathway

The predominant signaling pathway activated by the GnRH receptor is mediated by the Gq/11 family of G proteins.[8][9][11] Upon ligand binding, the receptor undergoes a conformational change, leading to the activation of Gq/11. The activated α-subunit of Gq/11 stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8][9][10]

-

IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[8][9]

-

DAG , along with the increased intracellular Ca2+, activates protein kinase C (PKC).[8][9][10]

The rise in intracellular Ca2+ and the activation of PKC are critical for the exocytosis of vesicles containing LH and FSH.[9]

Gs-Mediated Pathway

There is also evidence to suggest that the GnRH receptor can couple to the Gs alpha subunit (Gαs), leading to the activation of adenylyl cyclase.[1][8][10][11] This results in the production of cyclic adenosine monophosphate (cAMP) and the subsequent activation of protein kinase A (PKA). The cAMP/PKA pathway is thought to be involved in the initial response to GnRH and contributes to the regulation of gonadotropin gene transcription and secretion.[1][7][10]

Signaling Pathway Diagrams

Caption: Gq/11-mediated signaling pathway of pGlu-His-Pro-Gly-NH2.

Caption: Gs-mediated signaling pathway of pGlu-His-Pro-Gly-NH2.

Quantitative Data

The biological activity of pGlu-His-Pro-Gly-NH2 has been quantified in terms of its ability to induce gonadotropin release. The following table summarizes the available quantitative data.

| Parameter | Value | Species/System | Reference |

| LH Release | 85% of maximum | Human foetal pituitaries | [1] |

| FSH Release | 96% of maximum | Human foetal pituitaries | [1] |

| Concentration | 6.6 µg/mL | Human foetal pituitaries | [1] |

Note: More extensive dose-response studies to determine EC50 values and competitive binding assays to determine Ki values for pGlu-His-Pro-Gly-NH2 are needed for a more complete quantitative profile.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological function of pGlu-His-Pro-Gly-NH2.

In Vitro Bioassay for Gonadotropin Release from Pituitary Cell Cultures

This protocol describes a static pituitary cell culture system to measure the release of LH and FSH in response to pGlu-His-Pro-Gly-NH2.

Materials:

-

Anterior pituitaries from adult female rats in dioestrus.

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Trypsin-EDTA

-

DNase I

-

pGlu-His-Pro-Gly-NH2

-

Multi-well culture plates (24-well)

-

Radioimmunoassay (RIA) or Enzyme-Linked Immunosorbent Assay (ELISA) kits for rat LH and FSH

Procedure:

-

Cell Isolation and Culture:

-

Aseptically remove anterior pituitaries from decapitated rats.

-

Wash the pituitaries three times with sterile DMEM.

-

Mince the tissue into small fragments.

-

Enzymatically disperse the cells by incubating with 0.25% trypsin-EDTA and DNase I at 37°C with gentle agitation.

-

Terminate the digestion by adding DMEM with 10% FBS.

-

Filter the cell suspension through a nylon mesh to remove undigested tissue.

-

Centrifuge the cells and resuspend in DMEM with 10% FBS.

-

Determine cell viability and number using a hemocytometer and trypan blue exclusion.

-

Plate the cells in 24-well plates at a density of 2-5 x 10^5 cells/well and culture for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

-

Stimulation with pGlu-His-Pro-Gly-NH2:

-

After the initial culture period, wash the cells twice with serum-free DMEM.

-

Prepare a range of concentrations of pGlu-His-Pro-Gly-NH2 in serum-free DMEM.

-

Add the different concentrations of the tetrapeptide to the wells in triplicate. Include a vehicle control (serum-free DMEM alone).

-

Incubate the cells for a defined period (e.g., 4 hours) at 37°C.

-

-

Sample Collection and Analysis:

-

After the incubation period, collect the culture medium from each well.

-

Centrifuge the collected medium to pellet any detached cells and collect the supernatant.

-

Store the supernatant at -20°C or -80°C until analysis.

-

Measure the concentration of LH and FSH in the culture supernatants using specific RIA or ELISA kits for rat gonadotropins, following the manufacturer's instructions.

-

Experimental Workflow Diagram:

Caption: Workflow for in vitro gonadotropin release bioassay.

Radioimmunoassay (RIA) for LH and FSH

This protocol provides a general outline for a competitive radioimmunoassay to quantify LH and FSH in biological samples.

Principle: The assay is based on the competition between a fixed amount of radiolabeled hormone (e.g., 125I-LH) and the unlabeled hormone in the sample for a limited number of binding sites on a specific antibody. The amount of radioactivity bound to the antibody is inversely proportional to the concentration of unlabeled hormone in the sample.

Materials:

-

Purified LH or FSH standard

-

Radiolabeled LH or FSH (e.g., 125I-labeled)

-

Specific primary antibody against LH or FSH (raised in rabbit)

-

Second antibody (e.g., goat anti-rabbit IgG)

-

Assay buffer (e.g., phosphate-buffered saline with bovine serum albumin)

-

Polyethylene glycol (PEG) for precipitation

-

Gamma counter

Procedure:

-

Preparation of Standard Curve:

-

Prepare a series of dilutions of the purified LH or FSH standard in assay buffer to create a standard curve with known concentrations.

-

-

Assay Setup:

-

In assay tubes, add a fixed volume of assay buffer.

-

Add a specific volume of the standard dilutions or the unknown samples.

-

Add a predetermined dilution of the primary antibody to all tubes (except for non-specific binding tubes).

-

Add a fixed amount of the radiolabeled hormone to all tubes.

-

Vortex and incubate the tubes at 4°C for 24-48 hours to allow for competitive binding to reach equilibrium.

-

-

Separation of Bound and Free Hormone:

-

Add the second antibody to all tubes and incubate for an additional 24 hours at 4°C to precipitate the primary antibody-hormone complex.

-

Alternatively, use PEG to precipitate the antibody-bound hormone.

-

Centrifuge the tubes to pellet the precipitate.

-

-

Measurement and Data Analysis:

-

Carefully decant the supernatant containing the free radiolabeled hormone.

-

Measure the radioactivity in the pellet (bound fraction) using a gamma counter.

-

Plot the percentage of bound radioactivity against the concentration of the standards to generate a standard curve.

-

Determine the concentration of LH or FSH in the unknown samples by interpolating their bound radioactivity values on the standard curve.

-

Conclusion

pGlu-His-Pro-Gly-NH2 is a significant bioactive peptide that functions as a GnRH analog, stimulating the release of LH and FSH from the anterior pituitary. Its mechanism of action involves the activation of the GnRH receptor and the subsequent engagement of Gq/11 and Gs signaling pathways. While its qualitative effects are well-established, further research is required to fully elucidate its quantitative pharmacological profile, including its receptor binding affinity and dose-dependent effects on gonadotropin release. The experimental protocols provided in this guide offer a framework for conducting such investigations, which will be crucial for a more comprehensive understanding of this tetrapeptide's biological role and its potential therapeutic applications.

References

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. Gonadotropin-releasing hormone (GnRH) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. air.unimi.it [air.unimi.it]

- 5. High concentrations of p-Glu-His-Pro-NH2 (thyrotropin-releasing hormone) occur in rat prostate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Gonadorelin | C55H75N17O13 | CID 638793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Physiology, Gonadotropin-Releasing Hormone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. GnRH-Induced Ca2+ Signaling Patterns and Gonadotropin Secretion in Pituitary Gonadotrophs. Functional Adaptations to Both Ordinary and Extraordinary Physiological Demands - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Decoding high Gonadotropin-releasing hormone pulsatility: a role for GnRH receptor coupling to the cAMP pathway? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Involvement of both G(q/11) and G(s) proteins in gonadotropin-releasing hormone receptor-mediated signaling in L beta T2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Glp-His-Pro-Gly-NH2 in Gonadotropin Release: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glp-His-Pro-Gly-NH2, a tetrapeptide fragment of the N-terminus of Gonadotropin-Releasing Hormone (GnRH), has demonstrated the ability to stimulate the release of the gonadotropins, Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH), from the anterior pituitary. This document provides an in-depth technical overview of the role of this peptide in gonadotropin release, presenting available quantitative data, detailed experimental protocols, and a review of the underlying signaling mechanisms. This guide is intended for researchers, scientists, and professionals in the field of drug development who are investigating the structure-activity relationships of GnRH analogs and their therapeutic potential.

Core Concepts: A GnRH Fragment with Agonist Activity

This compound, also designated as pGlu-His-Pro-Gly-NH2, represents the first four amino acids of the native GnRH decapeptide (pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2). The integrity of the N-terminal region of GnRH is crucial for its biological activity. Early structure-activity relationship studies revealed that even fragments of the full-length hormone could elicit a biological response, albeit with different potencies. The pyroglutamyl (Glp) residue at the N-terminus and the C-terminal amidation are key features for receptor binding and activation.

Quantitative Data on Gonadotropin Release

The primary quantitative data available for the activity of this compound comes from in vitro studies on human foetal pituitary cultures. The following table summarizes the key findings from the seminal study by Groom and Boyns (1973).

| Peptide | Concentration (μg/mL) | LH Release (% of Control) | FSH Release (% of Control) |

| This compound | 6.6 | 85 | 96 |

Note: These values represent the percentage increase in hormone release compared to control cultures without the peptide.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the investigation of this compound's effect on gonadotropin release.

In Vitro Bioassay for Gonadotropin Release from Human Foetal Pituitary Cultures

This protocol is based on the methodology described by Groom and Boyns in their 1973 FEBS Letters publication.

1. Pituitary Gland Collection and Culture:

-

Human foetal pituitary glands are obtained aseptically.

-

The glands are minced into small fragments (explants) of approximately 1 mm³.

-

Explants are placed on a lens paper raft supported by a stainless steel grid in a watch glass.

-

The watch glass is housed in a Petri dish containing a moist cotton wool pad to maintain humidity.

-

Culture medium (e.g., Medium 199) supplemented with fetal calf serum and antibiotics is added to the watch glass until it just touches the lens paper raft.

-

Cultures are maintained in a humidified incubator at 37°C in an atmosphere of 5% CO2 in air.

-

The culture medium is changed every 24 hours.

2. Peptide Treatment:

-

After an initial stabilization period in culture (e.g., 48-72 hours), the culture medium is replaced with fresh medium containing the test peptide (this compound) at the desired concentration (e.g., 6.6 μg/mL).

-

Control cultures receive fresh medium without the peptide.

-

The incubation with the peptide is carried out for a defined period (e.g., 4-6 hours).

3. Sample Collection and Hormone Measurement:

-

At the end of the incubation period, the culture medium is collected from both control and treated cultures.

-

The collected medium is centrifuged to remove any cellular debris and stored at -20°C until assayed.

-

The concentrations of LH and FSH in the culture medium are determined by a specific radioimmunoassay (RIA).

Radioimmunoassay (RIA) for LH and FSH

The following is a generalized protocol for a double-antibody radioimmunoassay, a common technique during the period of the original research.

1. Reagents and Materials:

-

Specific primary antibody against the hormone to be measured (e.g., rabbit anti-human LH or FSH).

-

Radiolabeled hormone (e.g., ¹²⁵I-labeled human LH or FSH).

-

Standard hormone preparations of known concentrations.

-

Second antibody (e.g., goat anti-rabbit gamma globulin) to precipitate the primary antibody-hormone complex.

-

Assay buffer (e.g., phosphate-buffered saline with bovine serum albumin).

-

Gamma counter.

2. Assay Procedure:

-

A standard curve is prepared by incubating known concentrations of the standard hormone with a fixed amount of the primary antibody and radiolabeled hormone.

-

Samples of the culture medium are incubated with the primary antibody and radiolabeled hormone under the same conditions.

-

After an incubation period (e.g., 24-48 hours) to allow for competitive binding, the second antibody is added to precipitate the antibody-bound hormone.

-

The mixture is incubated for a further period (e.g., 12-24 hours) to allow for complete precipitation.

-

The tubes are centrifuged, and the supernatant containing the free radiolabeled hormone is decanted.

-

The radioactivity of the precipitate (bound fraction) is measured in a gamma counter.

-

The concentration of the hormone in the unknown samples is determined by comparing the degree of inhibition of binding of the radiolabeled hormone with the standard curve.

Signaling Pathways

While specific studies on the signaling cascade activated by this compound are limited, it is widely accepted that it acts as a GnRH receptor agonist. Therefore, it is presumed to activate the same primary signaling pathway as the native GnRH decapeptide in pituitary gonadotrophs.

The binding of a GnRH agonist to its G-protein coupled receptor (GPCR) on the gonadotroph cell membrane initiates a cascade of intracellular events. The primary pathway involves the activation of the Gq/11 G-protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca²⁺) from intracellular stores, leading to a rapid increase in cytosolic Ca²⁺ concentration. DAG, along with the elevated Ca²⁺, activates protein kinase C (PKC). The activation of the Ca²⁺ and PKC pathways ultimately leads to the synthesis and exocytosis of LH and FSH from their storage granules.

Visualizations

Signaling Pathway of this compound in Gonadotrophs

Caption: Proposed signaling pathway for this compound in pituitary gonadotrophs.

Experimental Workflow for In Vitro Gonadotropin Release Bioassay

Caption: Workflow for the in vitro bioassay of gonadotropin release.

Conclusion

This compound, as an N-terminal fragment of GnRH, demonstrates clear agonist activity in stimulating the release of both LH and FSH from the anterior pituitary. While the available quantitative data is limited, the foundational studies provide a strong basis for its biological function. The presumed mechanism of action mirrors that of the full GnRH decapeptide, involving the activation of the Gq/11-PLC signaling pathway. Further research, particularly dose-response studies and receptor binding assays, would be invaluable in fully characterizing the potency and affinity of this tetrapeptide. The detailed experimental protocols provided herein offer a framework for such future investigations, which could further elucidate the structure-activity relationships of GnRH analogs and aid in the development of novel therapeutics targeting the reproductive axis.

An In-depth Technical Guide to the pGlu-His-Pro-Gly-NH2 Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrapeptide pGlu-His-Pro-Gly-NH2 is a biologically active fragment of the full Gonadotropin-Releasing Hormone (GnRH) decapeptide. Its primary physiological role is the stimulation of gonadotropin secretion, specifically Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH), from the anterior pituitary. This activity suggests its interaction with the GnRH receptor, a G-protein coupled receptor (GPCR), initiating a well-characterized intracellular signaling cascade. This technical guide provides a comprehensive overview of the pGlu-His-Pro-Gly-NH2 signaling pathway, including its mechanism of action, available quantitative data, and detailed experimental protocols for its study. The information presented is intended to support further research into the therapeutic and physiological implications of this and related peptides.

Introduction

pGlu-His-Pro-Gly-NH2 is a tetrapeptide that has been identified as a fragment of Luteinizing Hormone-Releasing Hormone (LH-RH), also known as Gonadotropin-Releasing Hormone (GnRH)[1]. The primary and most well-documented function of this peptide is its ability to stimulate the release of both Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) from the anterior pituitary gland[1]. This action is central to the regulation of the hypothalamic-pituitary-gonadal axis, which governs reproductive function in mammals[2].

The full GnRH decapeptide has the sequence pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2[2]. The N-terminal and C-terminal residues of GnRH are crucial for its receptor binding and activation[3]. The structural similarity of pGlu-His-Pro-Gly-NH2 to the C-terminus of GnRH suggests its potential to interact with the GnRH receptor.

This guide will delve into the molecular mechanisms initiated by pGlu-His-Pro-Gly-NH2, focusing on its interaction with the GnRH receptor and the subsequent downstream signaling events.

The pGlu-His-Pro-Gly-NH2 Signaling Pathway

The signaling pathway of pGlu-His-Pro-Gly-NH2 is understood through its action as an agonist at the GnRH receptor. The GnRH receptor is a member of the G-protein coupled receptor (GPCR) superfamily and is primarily coupled to the Gq/11 alpha subunit[4][5].

Upon binding of pGlu-His-Pro-Gly-NH2 to the GnRH receptor, a conformational change is induced, leading to the activation of the associated Gq/11 protein. The activated Gαq subunit, in turn, stimulates Phospholipase C (PLCβ)[4]. PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG)[4].

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+)[5]. The resulting increase in cytosolic Ca2+ concentration is a key signal for the fusion of gonadotropin-containing secretory vesicles with the plasma membrane, leading to the release of LH and FSH.

Simultaneously, DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca2+, activates Protein Kinase C (PKC)[4]. Activated PKC phosphorylates a variety of downstream protein targets, which are involved in the sustained cellular response, including gene transcription and hormone synthesis.

Caption: pGlu-His-Pro-Gly-NH2 Signaling Pathway.

Quantitative Data

Quantitative data for the specific activity of pGlu-His-Pro-Gly-NH2 are limited in the publicly available literature. However, some key findings provide insight into its potency. It is important to compare the activity of this tetrapeptide to the native GnRH decapeptide where possible to understand its relative efficacy.

| Parameter | Ligand | Value | Cell/Tissue System | Reference |

| Gonadotropin Release | pGlu-His-Pro-Gly-NH2 | Induces 85% LH and 96% FSH release at 6.6 µg/mL | Human foetal pituitaries | [1] |

| Receptor Binding Affinity (Ka) | GnRH | 6.6 x 10⁸ M⁻¹ | Pituitary GnRH receptors | [6] |

| Potency Comparison | GnRH Agonists (general) | 50-100 times greater potency than native GnRH | Not specified | [7] |

Note: The potency of pGlu-His-Pro-Gly-NH2 relative to GnRH has not been explicitly quantified in the reviewed literature. The data for GnRH and its synthetic agonists are provided for context.

Experimental Protocols

The study of the pGlu-His-Pro-Gly-NH2 signaling pathway employs a range of standard molecular and cellular biology techniques. Below are detailed methodologies for key experiments.

GnRH Receptor Binding Assay (Radioligand)

This protocol is a generalized procedure for assessing the binding of ligands to the GnRH receptor.

Caption: Workflow for a GnRH Receptor Radioligand Binding Assay.

Methodology:

-

Membrane Preparation:

-

Homogenize pituitary tissue or cells expressing the GnRH receptor in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

-

Centrifuge the homogenate at low speed (e.g., 500 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

-

Resuspend the final membrane pellet in binding buffer and determine the protein concentration (e.g., using a BCA or Bradford assay).

-

-

Binding Assay:

-

In a microtiter plate, combine the cell membranes (typically 20-50 µg of protein), a fixed concentration of a radiolabeled GnRH analog (e.g., [¹²⁵I]-Buserelin), and varying concentrations of unlabeled pGlu-His-Pro-Gly-NH2 or a GnRH standard.

-

To determine non-specific binding, include tubes with a high concentration of unlabeled GnRH.

-

Incubate the mixture at a specified temperature (e.g., 4°C or room temperature) for a time sufficient to reach equilibrium (e.g., 90-120 minutes).

-

-

Separation and Detection:

-

Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the competitor.

-

Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding) from the resulting sigmoidal curve.

-

Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vitro Gonadotropin Release Assay

This protocol describes a static pituitary cell culture system to measure LH and FSH secretion in response to pGlu-His-Pro-Gly-NH2.

Methodology:

-

Primary Pituitary Cell Culture:

-

Aseptically dissect anterior pituitary glands from rodents.

-

Mince the tissue and enzymatically disperse the cells using a solution containing trypsin and DNase.

-

Neutralize the trypsin with a trypsin inhibitor or serum-containing medium.

-

Gently triturate the cell suspension to obtain a single-cell suspension.

-

Plate the cells in multi-well culture plates coated with an appropriate extracellular matrix component (e.g., poly-L-lysine) and culture in a suitable medium (e.g., DMEM with 10% fetal bovine serum) at 37°C in a humidified 5% CO2 atmosphere for 48-72 hours to allow for cell attachment and recovery.

-

-

Stimulation:

-

Wash the cultured pituitary cells with serum-free medium.

-

Add fresh serum-free medium containing various concentrations of pGlu-His-Pro-Gly-NH2 or GnRH as a positive control. Include a vehicle control (medium only).

-

Incubate the cells for a defined period (e.g., 2-4 hours).

-

-

Sample Collection and Analysis:

-

Collect the culture medium from each well.

-

Centrifuge the collected medium to remove any detached cells.

-

Measure the concentrations of LH and FSH in the supernatant using specific and sensitive radioimmunoassays (RIAs) or enzyme-linked immunosorbent assays (ELISAs).

-

-

Data Analysis:

-

Construct dose-response curves by plotting the concentration of released LH or FSH against the log concentration of pGlu-His-Pro-Gly-NH2.

-

Determine the EC50 value (the concentration that elicits a half-maximal response) for LH and FSH release.

-

Intracellular Calcium Mobilization Assay

This protocol outlines the use of a fluorescent calcium indicator to measure changes in intracellular calcium in response to pGlu-His-Pro-Gly-NH2.

Caption: Workflow for an Intracellular Calcium Mobilization Assay.

Methodology:

-

Cell Preparation:

-

Plate cells endogenously or recombinantly expressing the GnRH receptor (e.g., HEK293 cells transfected with the GnRH receptor) in a 96-well or 384-well black-walled, clear-bottom plate.

-

Culture the cells to an appropriate confluency.

-

-

Dye Loading:

-

Wash the cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution with HEPES).

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C for 30-60 minutes. The acetoxymethyl (AM) ester allows the dye to cross the cell membrane.

-

Wash the cells to remove excess extracellular dye.

-

-

Measurement:

-

Place the plate in a fluorescence microplate reader equipped with an automated injection system.

-

Record a baseline fluorescence reading.

-

Inject a solution of pGlu-His-Pro-Gly-NH2 at various concentrations into the wells.

-

Immediately begin recording the fluorescence intensity over time. For ratiometric dyes like Fura-2, alternate excitation wavelengths are used, and the ratio of the emission intensities is measured.

-

-

Data Analysis:

-

The change in fluorescence intensity or ratio is proportional to the change in intracellular calcium concentration.

-

Plot the peak fluorescence response against the log concentration of pGlu-His-Pro-Gly-NH2 to generate a dose-response curve and determine the EC50.

-

Conclusion

pGlu-His-Pro-Gly-NH2 is a significant GnRH fragment that demonstrates clear agonistic activity at the GnRH receptor, leading to the release of LH and FSH via the Gq/11-PLC-IP3/DAG signaling pathway. While its physiological role and therapeutic potential are still under investigation, the methodologies outlined in this guide provide a robust framework for further research. Future studies should focus on obtaining more precise quantitative data on its binding affinity and potency relative to the native GnRH decapeptide and its synthetic analogs. A deeper understanding of the structure-activity relationship of such GnRH fragments could pave the way for the development of novel therapeutics for reproductive disorders and hormone-dependent cancers.

References

- 1. Gonadotropin-Releasing Hormone (GnRH) Receptor Structure and GnRH Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Physiology of GnRH and Gonadotrophin Secretion - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. air.unimi.it [air.unimi.it]

- 4. mdpi.com [mdpi.com]

- 5. doctor2019.jumedicine.com [doctor2019.jumedicine.com]

- 6. 2024.sci-hub.se [2024.sci-hub.se]

- 7. GnRH Peptide Antagonist: Comparative Analysis of Chemistry and Formulation with Implications for Clinical Safety and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Receptor Interaction of Glp-His-Pro-Gly-NH2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the receptor interactions of the tetrapeptide Glp-His-Pro-Gly-NH2. Based on its structure and biological activity, this peptide is identified as an analog of Gonadotropin-Releasing Hormone (GnRH). This document details its interaction with the GnRH receptor, the subsequent signaling pathways, and relevant experimental protocols for its characterization.

Introduction to this compound as a GnRH Analog

The peptide this compound, also represented as pGlu-His-Pro-Gly-NH2, is a synthetic tetrapeptide. Its structure bears a resemblance to the C-terminal portion of the native Gonadotropin-Releasing Hormone (GnRH), a decapeptide with the sequence pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2[1][2]. The primary biological role of GnRH is to stimulate the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary by binding to the GnRH receptor (GnRHR)[1][2]. Reports indicate that this compound also stimulates the release of gonadotropins, classifying it as a GnRH receptor agonist.

The Gonadotropin-Releasing Hormone Receptor (GnRHR)

The GnRH receptor is a member of the G-protein coupled receptor (GPCR) superfamily, specifically the rhodopsin-like (Class A) family[3]. It is primarily expressed on the surface of pituitary gonadotrope cells. A unique feature of the human GnRH receptor is the absence of a C-terminal intracellular tail, which is common in other GPCRs. This structural characteristic is believed to influence its regulation and signaling properties.

Quantitative Data on Ligand-Receptor Interactions

For comparative purposes, the following table summarizes the binding affinities of the native GnRH and some of its well-characterized analogs for the GnRH receptor. This data provides a context for the expected affinity range of GnRH receptor ligands.

| Ligand | Receptor Species | Assay Type | Binding Affinity (Ki, Kd, or IC50) | Reference |

| GnRH (LHRH) | Human | Radioligand Binding | pKi: 7.30 - 8.40 | [4] |

| GnRH (LHRH) | Rat | Radioligand Binding | Ka = 6.6 × 108 M-1 | |

| Buserelin (agonist) | Human | Radioligand Binding | pKi: 9.30 | [4] |

| Triptorelin (agonist) | Human | Radioligand Binding | pKi: 9.85 - 10.30 | [4] |

| Cetrorelix (antagonist) | Human | Radioligand Binding | pKi: 9.68 - 9.90 | [4] |

| [D-pGlu1, D-Phe2, D-Trp3,6]GnRH (antagonist) | Rat | Radioligand Binding | ~8-fold higher affinity than GnRH |

Note: pKi/pKd is the negative logarithm of the inhibition/dissociation constant. A higher value indicates a higher binding affinity.

Signaling Pathways of GnRH Receptor Activation

The primary signaling pathway initiated by the binding of an agonist, such as this compound, to the GnRH receptor involves the activation of the Gq/11 family of heterotrimeric G-proteins. This activation sets off a cascade of intracellular events:

-

Phospholipase C (PLC) Activation: The activated α-subunit of Gq/11 stimulates the membrane-bound enzyme phospholipase Cβ.

-

Second Messenger Production: PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. This leads to a rapid increase in intracellular calcium concentration.

-

Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular Ca2+, activates protein kinase C, which then phosphorylates various downstream target proteins.

-

MAPK Pathway Activation: The GnRH receptor can also stimulate the mitogen-activated protein kinase (MAPK) cascades, including the extracellular signal-regulated kinase (ERK) pathway, which plays a role in gene transcription for gonadotropin synthesis[1].

-

Cyclic AMP (cAMP) Pathway: There is also evidence for GnRH receptor coupling to Gs and Gi proteins, which can modulate the production of cyclic AMP[1].

These signaling events ultimately lead to the synthesis and secretion of LH and FSH.

Caption: GnRH Receptor Signaling Cascade.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of ligands like this compound with the GnRH receptor.

This assay is used to determine the binding affinity of an unlabeled ligand (competitor) by measuring its ability to displace a radiolabeled ligand from the receptor.

Experimental Workflow Diagram:

Caption: Competitive Radioligand Binding Assay Workflow.

Detailed Protocol:

-

Receptor Preparation:

-

Culture cells expressing the human GnRH receptor (e.g., HEK293 or CHO cells).

-

Harvest the cells and homogenize them in a cold buffer (e.g., Tris-HCl with protease inhibitors).

-

Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at a high speed to pellet the membranes.

-

Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add the receptor membranes, a fixed concentration of a radiolabeled GnRH analog (e.g., 125I-triptorelin), and varying concentrations of the unlabeled competitor (this compound).

-

Include control wells for total binding (no competitor) and non-specific binding (a high concentration of unlabeled GnRH).

-

Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.

-

-

Separation and Detection:

-

Rapidly filter the contents of each well through glass fiber filters (e.g., GF/C) using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

-

Data Analysis:

-

Calculate the specific binding at each competitor concentration by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the log of the competitor concentration.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

This functional assay measures the production of inositol phosphates, a downstream product of Gq/11 activation, to quantify receptor agonism.

Experimental Workflow Diagram:

Caption: Inositol Phosphate Accumulation Assay Workflow.

Detailed Protocol:

-

Cell Culture and Labeling:

-

Seed GnRHR-expressing cells in multi-well plates.

-

Label the cells by incubating them overnight in a medium containing [3H]-myo-inositol, which is incorporated into the cellular phosphoinositides.

-

-

Stimulation:

-

Wash the cells to remove unincorporated [3H]-myo-inositol.

-

Pre-incubate the cells with a buffer containing lithium chloride (LiCl). LiCl inhibits inositol monophosphatases, leading to the accumulation of inositol phosphates.

-

Stimulate the cells with various concentrations of this compound for a defined period.

-

-

Extraction and Separation:

-

Terminate the stimulation by adding a lysis buffer (e.g., perchloric acid or trichloroacetic acid).

-

Neutralize the cell lysates.

-

Apply the lysates to anion-exchange chromatography columns (e.g., Dowex AG1-X8).

-

Wash the columns to remove free [3H]-myo-inositol.